molecular formula C10H13NO B8668662 N-(3,5-dimethylphenyl)-N-methylformamide

N-(3,5-dimethylphenyl)-N-methylformamide

Cat. No. B8668662
M. Wt: 163.22 g/mol
InChI Key: DVFYVYBXRXSYNX-UHFFFAOYSA-N
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Patent
US06867298B2

Procedure details

A Schlenk tube was charged with CuI (9.6 mg, 0.050 mmol, 5.0 mol %), K3PO4 (430 mg, 2.03 mmol), evacuated, backfilled with Ar. Hexamethylphosphorous triamide (18.5 μL, 0.102 mmol, 10 mol %) 5-iodo-m-xylene (145 μL, 1.00 mmol), N-methylformamide (72 μL, 1.23 mmol), and toluene (1.0 mL) were added under Ar. The Schlenk tube was sealed with a Teflon valve and the reaction mixture was stirred at 110° C. for 24 h. The suspension was allowed to reach room temperature. Dodecane (internal GC standard, 230 μL) and ethyl acetate (2 mL) were added. A 0.1 mL sample of the supernatant solution was diluted with ethyl acetate (1 mL) and analyzed by GC to provide 76% yield of N-(3,5-dimethylphenyl)-N-methylformamide.
Quantity
18.5 μL
Type
reactant
Reaction Step One
Quantity
145 μL
Type
reactant
Reaction Step One
Quantity
72 μL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
230 μL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Three
Name
K3PO4
Quantity
430 mg
Type
reactant
Reaction Step Four
Name
CuI
Quantity
9.6 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O-]P([O-])([O-])=O.[K+].[K+].[K+].CN(C)P(N(C)C)N(C)C.I[C:20]1[CH:21]=[C:22]([CH3:27])[CH:23]=[C:24]([CH3:26])[CH:25]=1.[CH3:28][NH:29][CH:30]=[O:31].CCCCCCCCCCCC>C(OCC)(=O)C.[Cu]I.C1(C)C=CC=CC=1>[CH3:26][C:24]1[CH:25]=[C:20]([N:29]([CH3:28])[CH:30]=[O:31])[CH:21]=[C:22]([CH3:27])[CH:23]=1 |f:0.1.2.3|

Inputs

Step One
Name
Quantity
18.5 μL
Type
reactant
Smiles
CN(P(N(C)C)N(C)C)C
Name
Quantity
145 μL
Type
reactant
Smiles
IC=1C=C(C=C(C1)C)C
Name
Quantity
72 μL
Type
reactant
Smiles
CNC=O
Name
Quantity
1 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
230 μL
Type
reactant
Smiles
CCCCCCCCCCCC
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
K3PO4
Quantity
430 mg
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Name
CuI
Quantity
9.6 mg
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 110° C. for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evacuated
CUSTOM
Type
CUSTOM
Details
The Schlenk tube was sealed with a Teflon valve
CUSTOM
Type
CUSTOM
Details
to reach room temperature

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
CC=1C=C(C=C(C1)C)N(C=O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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